2-Cyclobutene-1-one
Overview
Description
2-Cyclobutene-1-one is an organic compound with the molecular formula C₄H₄O. It is a cyclic ketone with a four-membered ring structure, which includes a double bond and a carbonyl group. This compound is of interest due to its unique ring strain and reactivity, making it a valuable subject in organic chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyclobutene-1-one can be synthesized through various methods, including:
[2+2] Cycloaddition Reactions: This method involves the cycloaddition of alkenes and alkynes under photochemical conditions to form the cyclobutene ring.
Intramolecular Cyclization: This involves the cyclization of suitable precursors under specific conditions, such as the use of strong bases or acids to induce ring closure.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Cyclobutene-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Diketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted cyclobutene derivatives.
Scientific Research Applications
2-Cyclobutene-1-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique ring strain and reactivity make it useful in the development of new materials with specific properties.
Pharmaceutical Research: It is used in the synthesis of potential pharmaceutical compounds, particularly those requiring a strained ring system.
Mechanism of Action
The reactivity of 2-Cyclobutene-1-one is primarily due to the ring strain in its four-membered ring structure. This strain makes the compound more reactive towards nucleophiles and electrophiles. The carbonyl group is a key site for reactions, where nucleophiles can attack the carbonyl carbon, leading to various substitution and addition reactions.
Comparison with Similar Compounds
Similar Compounds
Cyclobutene: Lacks the carbonyl group, making it less reactive in certain types of reactions.
Cyclobutanone: Similar structure but lacks the double bond, affecting its reactivity and stability.
Cyclopentenone: Contains a five-membered ring, which reduces ring strain and alters its reactivity.
Uniqueness
2-Cyclobutene-1-one is unique due to its combination of a four-membered ring, a double bond, and a carbonyl group. This combination results in significant ring strain, making it highly reactive and useful in various chemical reactions and applications.
Properties
IUPAC Name |
cyclobut-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O/c5-4-2-1-3-4/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLRGCFWSRELEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60186016 | |
Record name | 2-Cyclobutene-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60186016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
68.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32264-87-2 | |
Record name | 2-Cyclobutene-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032264872 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Cyclobutene-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60186016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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